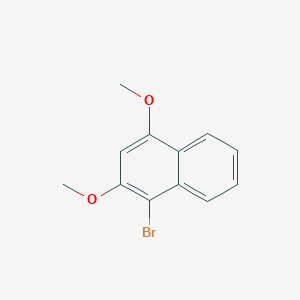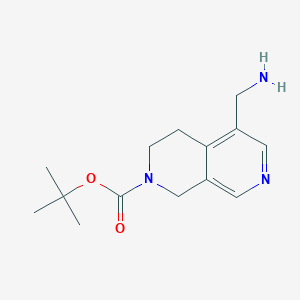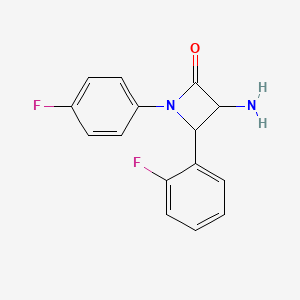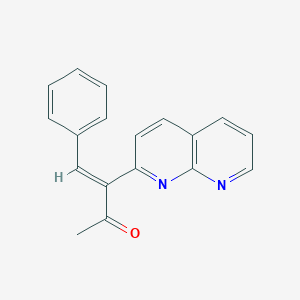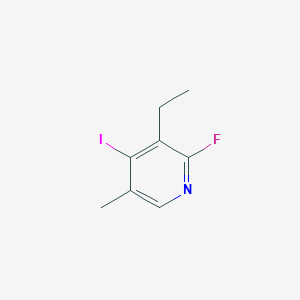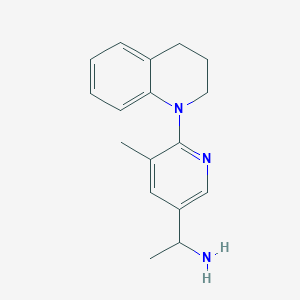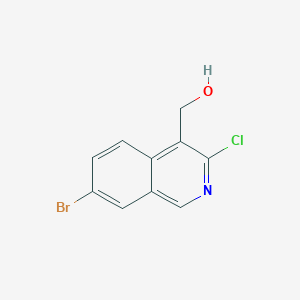
(7-Bromo-3-chloroisoquinolin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-溴-3-氯异喹啉-4-基)甲醇是一种属于异喹啉类化学物质。异喹啉是具有广泛的医药化学和有机合成应用的杂环芳香族有机化合物。这种特殊的化合物以异喹啉环上连接的溴和氯原子以及甲醇基为特征。
准备方法
合成路线和反应条件
(7-溴-3-氯异喹啉-4-基)甲醇的合成可以通过多种合成路线实现。一种常用的方法包括异喹啉衍生物的溴化和氯化,然后引入甲醇基。反应条件通常涉及使用溴化和氯化剂,例如 N-溴代琥珀酰亚胺 (NBS) 和亚硫酰氯 (SOCl₂) 。最后一步涉及中间体的还原以引入甲醇基。
工业生产方法
(7-溴-3-氯异喹啉-4-基)甲醇的工业生产可能涉及使用与上述类似的反应条件进行大规模合成。该工艺针对高产率和高纯度进行了优化,通常涉及使用先进的技术,例如连续流反应器和自动化合成平台。
化学反应分析
反应类型
(7-溴-3-氯异喹啉-4-基)甲醇会经历多种类型的化学反应,包括:
氧化: 甲醇基可以氧化形成相应的醛或羧酸。
还原: 该化合物可以进行还原反应以去除卤素原子或还原异喹啉环。
取代: 溴和氯原子可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃) 。
还原: 常用还原剂包括氢化铝锂 (LiAlH₄) 和硼氢化钠 (NaBH₄) 。
取代: 胺、硫醇和醇盐等亲核试剂可用于取代反应。
主要形成产物
氧化: 形成醛或羧酸。
还原: 形成脱卤异喹啉衍生物。
取代: 形成具有各种官能团的取代异喹啉衍生物。
科学研究应用
(7-溴-3-氯异喹啉-4-基)甲醇具有多种科学研究应用,包括:
化学: 用作复杂有机分子和杂环化合物的合成中间体。
生物学: 对其潜在的生物活性进行研究,包括抗菌和抗癌活性。
医药: 研究其在药物发现和开发中的潜在用途,特别是在新型治疗剂的设计中。
工业: 用于生产精细化学品和医药中间体。
作用机制
(7-溴-3-氯异喹啉-4-基)甲醇的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可能通过与酶或受体结合来发挥其作用,从而调节其活性。溴和氯原子的存在可以增强化合物的反应性和结合亲和力,从而导致更高的效力和选择性。
相似化合物的比较
类似化合物
- (7-溴-3-氯异喹啉-4-基)胺
- (7-溴-3-氯异喹啉-4-基)乙醇
- (7-溴-3-氯异喹啉-4-基)乙酸盐
独特性
(7-溴-3-氯异喹啉-4-基)甲醇因其异喹啉环上同时存在溴和氯原子以及甲醇基而独一无二。这种官能团的组合赋予该化合物独特的化学和生物学性质,使其成为有机合成和药物化学中宝贵的中间体。
属性
分子式 |
C10H7BrClNO |
|---|---|
分子量 |
272.52 g/mol |
IUPAC 名称 |
(7-bromo-3-chloroisoquinolin-4-yl)methanol |
InChI |
InChI=1S/C10H7BrClNO/c11-7-1-2-8-6(3-7)4-13-10(12)9(8)5-14/h1-4,14H,5H2 |
InChI 键 |
WDSVDLKJGUIBNL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=NC=C2C=C1Br)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



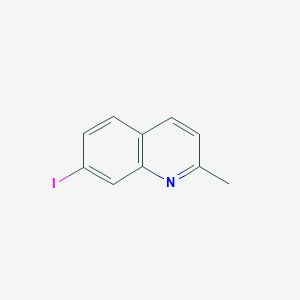
![2-(Chloromethyl)naphtho[1,2-b]thiophene 1,1-dioxide](/img/structure/B11852742.png)


